molecular formula C12H7Br3 B167079 2,4,6-Tribromobiphenyl CAS No. 59080-33-0

2,4,6-Tribromobiphenyl

Cat. No.: B167079
CAS No.: 59080-33-0
M. Wt: 390.9 g/mol
InChI Key: YCLZBYQDXVJFII-UHFFFAOYSA-N
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Mechanism of Action

Pharmacokinetics

It is known that the compound is a small molecule , which may influence its bioavailability and pharmacokinetic properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4,6-Tribromobiphenyl. For instance, the compound’s transformation was found to be significantly faster under oxic conditions than under anoxic conditions . Moreover, the transformation was boosted when the soil redox changed from anoxic to oxic state . These findings suggest that the environmental redox state can significantly influence the fate and transformation of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribromobiphenyl typically involves the bromination of biphenyl. One common method is the direct bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the 2, 4, and 6 positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of any unreacted biphenyl and by-products .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tribromobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,4,6-Tribromophenol
  • 2,4,6-Trichlorobiphenyl
  • 2,4,6-Tribromoanisole
  • 2,4,6-Trichlorophenol

Comparison: 2,4,6-Tribromobiphenyl is unique among polybrominated biphenyls due to its specific bromination pattern, which affects its chemical reactivity and environmental persistence. Compared to 2,4,6-Tribromophenol, it has a higher molecular weight and different physical properties, such as solubility and melting point . Its flame retardant properties are similar to those of other polybrominated biphenyls, but its specific applications and environmental impact may vary .

Properties

IUPAC Name

1,3,5-tribromo-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLZBYQDXVJFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074767
Record name PBB 030
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59080-33-0
Record name 2,4,6-Tribromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PBB 030
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRIBROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85FDB63694
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can we detect the presence of 2,4,6-Tribromobiphenyl in textiles?

A1: A recent study [] developed a method for detecting this compound, alongside other brominated and phosphorus-based flame retardants, in textiles. The method employs gas chromatography-mass spectrometry (GC-MS) after extracting the compounds from the textile samples using ultrasonic extraction with a mixture of acetone and n-hexane. This method demonstrated high sensitivity, with a detection limit of 0.80 ng for this compound.

Q2: Can microorganisms degrade this compound?

A2: Yes, research [] has shown that anaerobic microbial communities can dehalogenate this compound. Specifically, a microbial enrichment culture derived from PCB-free sediment exhibited para-dechlorination activity, effectively removing a chlorine atom from the para position of this compound. Interestingly, this dechlorination was observed both in the presence and absence of 2,4,6-trichlorobiphenyl (246-CB), suggesting that this compound itself can act as an inducer of the dehalogenation process in this microbial community.

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